molecular formula C14H17N3OS B5760310 3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5760310
M. Wt: 275.37 g/mol
InChI Key: UFZDEYQYCKSBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with specific biological targets, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific biological targets such as protein kinases. This compound is known to inhibit the activity of certain protein kinases, which can lead to various biological effects such as cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone are dependent on its interaction with specific biological targets. This compound has been shown to have various effects on cell cycle progression, apoptosis, and cellular signaling pathways. It has also been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its ability to interact with specific biological targets and its unique chemical structure. This compound can be used as a tool for studying various biological processes and for the development of new drugs. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its biological effects.

Future Directions

There are several future directions for the study of 3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. One potential direction is the development of new drugs based on the structure of this compound. Another direction is the further study of its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action and the potential side effects of this compound.

Synthesis Methods

The synthesis of 3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-mercaptoquinazoline with 1-bromo-2-(1-pyrrolidinyl)ethane in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.

Scientific Research Applications

3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been used in various scientific research applications due to its ability to interact with specific biological targets. This compound has been studied for its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. It has also been used in the development of new drugs and as a tool for studying biological processes.

properties

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-13-11-5-1-2-6-12(11)15-14(19)17(13)10-9-16-7-3-4-8-16/h1-2,5-6H,3-4,7-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDEYQYCKSBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

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